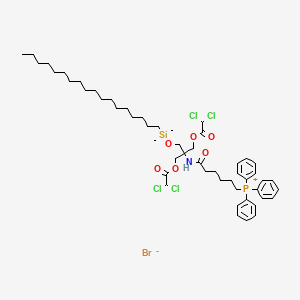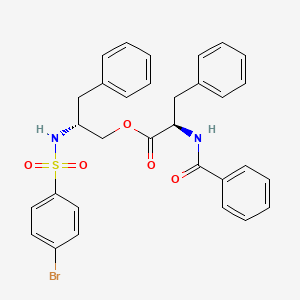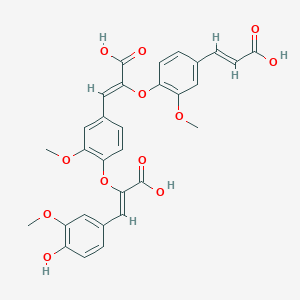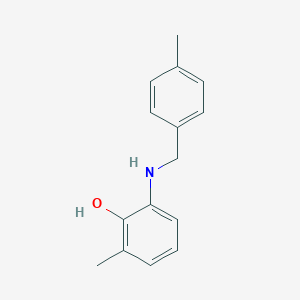
Mito-SilylDCA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mito-SilylDCA is a compound designed to inhibit pyruvate dehydrogenase kinase 1 (PDK1) within the mitochondrial network. It combines several dichloroacetate (DCA) molecules, a thiamine pyrophosphate (TPP) moiety for targeting, a polyethylene glycol linker, and a silyl group. This unique structure allows it to effectively inhibit PDK1, which plays a crucial role in regulating the pyruvate dehydrogenase complex (PDC) and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mito-SilylDCA involves several key steps:
Formation of the TPP Moiety: The thiamine pyrophosphate moiety is synthesized through the phosphorylation of thiamine.
Attachment of DCA Groups: Dichloroacetate groups are attached to the TPP moiety using esterification reactions.
Polyethylene Glycol Linker Addition: A polyethylene glycol linker is introduced to enhance solubility and bioavailability.
Incorporation of the Silyl Group: The final step involves the addition of a silyl group to improve the compound’s stability and mitochondrial targeting.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using automated synthesis equipment, and ensuring compliance with regulatory standards for pharmaceutical production.
化学反应分析
Types of Reactions
Mito-SilylDCA undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the DCA groups, potentially altering the compound’s inhibitory activity.
Substitution: Substitution reactions can occur at the silyl group or the DCA moieties, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted analogs with modified biological activity.
科学研究应用
Mito-SilylDCA has a wide range of scientific research applications:
Chemistry: It is used to study mitochondrial metabolism and the regulation of the pyruvate dehydrogenase complex.
Biology: Researchers use it to investigate cellular energy metabolism and the role of PDK1 in various biological processes.
Medicine: this compound is explored for its potential therapeutic applications in diseases characterized by metabolic dysregulation, such as cancer and metabolic disorders.
Industry: The compound is used in the development of new drugs targeting mitochondrial functions and metabolic pathways.
作用机制
Mito-SilylDCA exerts its effects by inhibiting PDK1, which in turn activates the pyruvate dehydrogenase complex. This activation leads to increased conversion of pyruvate to acetyl-CoA, enhancing mitochondrial respiration and energy production. The TPP moiety ensures targeted delivery to the mitochondria, while the DCA groups provide effective inhibition of PDK1 .
相似化合物的比较
Similar Compounds
Dichloroacetate (DCA): A simpler form of Mito-SilylDCA, used for similar purposes but without the enhanced targeting and stability features.
Thiamine Pyrophosphate (TPP): Used independently for its role in mitochondrial metabolism but lacks the inhibitory properties of this compound.
Polyethylene Glycol (PEG) Conjugates: Used to improve solubility and bioavailability of various drugs, similar to the PEG linker in this compound.
Uniqueness
This compound is unique due to its combination of DCA, TPP, PEG linker, and silyl group, which together provide targeted, stable, and effective inhibition of PDK1 within the mitochondrial network. This makes it a powerful tool for studying and potentially treating metabolic diseases .
属性
分子式 |
C52H77BrCl4NO6PSi |
|---|---|
分子量 |
1092.9 g/mol |
IUPAC 名称 |
[6-[[1-(2,2-dichloroacetyl)oxy-2-[(2,2-dichloroacetyl)oxymethyl]-3-[dimethyl(octadecyl)silyl]oxypropan-2-yl]amino]-6-oxohexyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C52H76Cl4NO6PSi.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-40-65(2,3)63-43-52(41-61-50(59)48(53)54,42-62-51(60)49(55)56)57-47(58)38-29-22-30-39-64(44-32-23-19-24-33-44,45-34-25-20-26-35-45)46-36-27-21-28-37-46;/h19-21,23-28,32-37,48-49H,4-18,22,29-31,38-43H2,1-3H3;1H |
InChI 键 |
XYLMVLJHVIWPSJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OCC(COC(=O)C(Cl)Cl)(COC(=O)C(Cl)Cl)NC(=O)CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12388311.png)



![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)





![(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B12388362.png)

![N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12388376.png)

